2-Fluoro-3-(pyridin-3-yl)propanoic acid chemical properties
2-Fluoro-3-(pyridin-3-yl)propanoic acid chemical properties
Topic: 2-Fluoro-3-(pyridin-3-yl)propanoic acid chemical properties Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide
Executive Summary
2-Fluoro-3-(pyridin-3-yl)propanoic acid (CAS: 1508908-14-2) is a specialized fluorinated building block that integrates the steric and electronic properties of the fluorine atom with the amphoteric nature of a pyridine pharmacophore. Structurally, it functions as a non-natural bioisostere of phenylalanine and 3-pyridylalanine.
For medicinal chemists, this compound offers a strategic tool for multiparameter optimization (MPO) . The
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
The integration of an electron-withdrawing fluorine at the
Table 1: Key Physicochemical Properties
| Property | Value / Description | Note |
| CAS Number | 1508908-14-2 | Specific to the |
| Molecular Formula | ||
| Molecular Weight | 169.15 g/mol | |
| Chirality | Yes (C2 Center) | Available as (R), (S), or racemate. |
| Predicted pKa (COOH) | ~3.4 – 3.6 | More acidic than propanoic acid (~4.8) due to inductive effect of F. |
| Predicted pKa (Pyridine) | ~5.0 – 5.2 | Slightly lowered basicity relative to pyridine (~5.25) due to distal F effect. |
| LogP (Predicted) | ~0.6 – 0.8 | Lower lipophilicity than phenyl analogs due to pyridine N. |
| H-Bond Donors/Acceptors | 1 / 3 | COOH (D/A), Pyridine-N (A), Fluorine (weak A). |
| Physical State | Crystalline Solid | Typically white to off-white powder. |
Structural Analysis & The "Fluorine Effect"[6]
Electronic Modulation
The
-
Acidity Enhancement: This lowers the pKa of the carboxylic acid by approximately 1.0–1.5 log units compared to the non-fluorinated analog. This ensures the carboxylate is fully ionized at physiological pH (7.4).
-
Basicity Attenuation: The pyridine nitrogen is sufficiently removed (3 bonds) that its basicity is only marginally affected, preserving its ability to engage in hydrogen bonding or salt bridge formation within a protein binding pocket.
Conformational Bias (The Gauche Effect)
Unlike sterically bulky groups (e.g., methyl) that prefer anti conformations to minimize steric clash, the highly electronegative C–F bond often adopts a gauche orientation relative to vicinal electron-rich centers (like the carbonyl oxygen or the pyridine ring electrons) due to
-
Impact: This locks the side chain into a specific vector, potentially reducing the entropic penalty upon binding to a target receptor.
Synthetic Pathways[7]
Accessing 2-Fluoro-3-(pyridin-3-yl)propanoic acid typically follows two primary retrosynthetic disconnections: Deaminative Fluorination (chiral pool approach) or Electrophilic Fluorination (enolate chemistry).
Route A: Deaminative Fluorination (Recommended for Chiral Access)
This route utilizes commercially available 3-(pyridin-3-yl)-L-alanine. The reaction proceeds via a diazonium intermediate, where the stereochemistry can be controlled (often retention of configuration due to neighboring group participation or double inversion, though solvent dependent).
Mechanism:
-
Diazotization: The amino group is converted to a diazonium salt using
in /Pyridine (Olah's Reagent). -
Fluorine Displacement: The diazonium group is displaced by fluoride.
Route B: Electrophilic Fluorination
This route uses a Knoevenagel condensation followed by reduction and electrophilic fluorination using NFSI (N-Fluorobenzenesulfonimide) or Selectfluor.
Visualization: Synthesis Workflow (Route A)
Experimental Protocol: Deaminative Fluorination
Note: This protocol involves the use of Hydrogen Fluoride (HF) sources. Strict safety adherence (calcium gluconate availability, specialized PPE) is mandatory.
Objective: Synthesis of (S)-2-Fluoro-3-(pyridin-3-yl)propanoic acid from (S)-3-pyridylalanine.
Reagents:
-
(S)-3-Pyridylalanine (1.0 eq)
-
HF-Pyridine (70% HF by wt) (Excess, solvent/reagent)
-
Sodium Nitrite (
) (1.5 eq) -
Water/DCM for workup.
Step-by-Step Methodology:
-
Preparation: In a Teflon (PFA/FEP) reactor vessel, cool the HF-Pyridine solution to -10°C using an ice/acetone bath. Glassware must be avoided due to HF etching.
-
Addition: Slowly add the amino acid precursor portion-wise. Ensure the temperature remains below 0°C to prevent premature decomposition.
-
Diazotization: Add solid
slowly over 30 minutes. Evolution of gas will be observed. -
Reaction: Allow the mixture to warm to room temperature (RT) slowly and stir for 4–12 hours. The diazonium species forms and is displaced by fluoride in situ.
-
Quenching: Pour the reaction mixture carefully onto crushed ice. Neutralize carefully with solid
or concentrated ammonia to pH ~4–5 (isoelectric point vicinity). -
Extraction: Extract the aqueous phase with Ethyl Acetate or DCM/Isopropanol (3:1). The pyridine ring makes the compound amphoteric; pH control is critical for extraction efficiency.
-
Purification: Concentrate the organic layer. Purify via Reverse Phase HPLC (C18 column) using a water/acetonitrile gradient containing 0.1% Formic Acid.
Applications in Drug Discovery
Bioisosterism
This molecule serves as a non-classical bioisostere for:
-
Phenylalanine: The pyridine nitrogen adds polarity and H-bond acceptance, improving solubility and potentially targeting specific residues (e.g., Ser, Thr) in the binding pocket.
-
Tyrosine: The fluorine atom mimics the electronic withdrawal of the hydroxyl group without the H-bond donor capability, useful for probing donor-vs-acceptor requirements.
Metabolic Stability
The
-
Fluorine Blockade: Replacing the
-H with Fluorine eliminates the risk of racemization at this center (the C-F bond is chemically inert to standard racemization conditions). -
Oxidation Resistance: The electron-withdrawing nature protects the adjacent methylene (
) and the pyridine ring from facile oxidative metabolism (e.g., by CYPs).
References
-
Haufe, G. (2008). Synthesis of α-Fluorinated Amino Acids and Their Derivatives. Journal of Fluorine Chemistry.
-
O'Hagan, D. (2008). Understanding Organofluorine Chemistry. An Introduction to the C–F Bond. Chemical Society Reviews.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
BLD Pharm. (2024). Product Data Sheet: 2-Fluoro-3-(pyridin-3-yl)propanoic acid (CAS 1508908-14-2).[1]
-
PubChem. (2024).[2] Compound Summary: Alpha-fluoro carboxylic acid derivatives. National Library of Medicine.
